molecular formula C12H8ClNO3S B12834886 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride

8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride

Cat. No.: B12834886
M. Wt: 281.72 g/mol
InChI Key: MBLTUJHRMDIYQP-UHFFFAOYSA-N
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Description

8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride typically involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with propargyl bromide. The reaction is carried out in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is stirred until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the substitution of the sulfonyl chloride group with amines.

    Heterocycles: Formed through cyclization reactions involving the propargyl group.

Scientific Research Applications

8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The propargyl group can also participate in cyclization reactions, forming stable heterocyclic structures .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonyl chloride: A precursor in the synthesis of 8-(Prop-2-yn-1-yloxy)quinoline-5-sulfonyl chloride.

    8-Methoxyquinoline-5-sulfonyl chloride: Another derivative with similar reactivity but different substituents.

Uniqueness

This compound is unique due to the presence of the propargyl group, which allows for additional reactivity and the formation of diverse heterocyclic structures. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

8-prop-2-ynoxyquinoline-5-sulfonyl chloride

InChI

InChI=1S/C12H8ClNO3S/c1-2-8-17-10-5-6-11(18(13,15)16)9-4-3-7-14-12(9)10/h1,3-7H,8H2

InChI Key

MBLTUJHRMDIYQP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2

Origin of Product

United States

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